Unii-92C8wzz28Z

説明

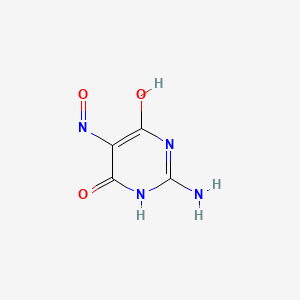

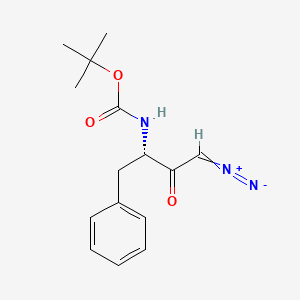

“Unii-92C8wzz28Z” is also known as Riboflavin 3’,4’-Diphosphate . It has the molecular formula C17H22N4O12P2 .

Synthesis Analysis

The synthesis of “Unii-92C8wzz28Z” involves various methods such as diazotization and coupling reactions. It can be characterized using different analytical techniques such as NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography.

Molecular Structure Analysis

The molecular structure of “Unii-92C8wzz28Z” is represented by the InChIKey: TZDBHGNYCSWJOP-SCRDCRAPSA-N .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

“Unii-92C8wzz28Z” is a yellow to brownish-red crystalline powder that is insoluble in water but soluble in organic solvents. It has a melting point of 192°C and a boiling point of 552°C. It is stable under normal conditions but can decompose upon exposure to light, heat, and acidic or alkaline environments.

科学的研究の応用

Antioxidant Properties

Studies have shown that Riboflavin 3’,4’-diphosphate exhibits antioxidant properties, helping to alleviate oxidative stress. This stress is implicated in the development of chronic diseases such as cancer, diabetes, and cardiovascular diseases. Riboflavin’s role as an antioxidant makes it a potential therapeutic agent in managing these conditions .

Riboflavin Biosynthesis

Riboflavin 3’,4’-diphosphate is involved in the biosynthesis of riboflavin, which is essential for various redox processes in living cells. Understanding the biosynthesis pathway can aid in the development of novel anti-infective drugs, as these enzymes are absent in animals and present in microbes .

Biotechnological Production

The compound plays a role in the biotechnological production of riboflavin, which is used in animal husbandry and as a dietary supplement. Optimizing the production process through genetic and enzymatic research can lead to more efficient and cost-effective methods .

Enzyme Cofactor

Riboflavin 3’,4’-diphosphate serves as a cofactor for various flavoprotein enzymes. These enzymes are involved in numerous biological pathways, and research into their mechanisms can contribute to the development of drugs targeting specific metabolic pathways .

Photodynamic Therapy

Due to its ability to act as a prooxidant under ultraviolet irradiation, Riboflavin 3’,4’-diphosphate has potential applications in photodynamic therapy. This therapy is used to treat certain medical conditions, including cancer, by utilizing light-sensitive compounds to generate reactive oxygen species that can kill cells .

Safety and Hazards

The toxicity of “Unii-92C8wzz28Z” depends on the dosage and route of exposure. It has low toxicity when ingested but can cause skin and eye irritation upon contact.

作用機序

UNII-92C8WZZ28Z, also known as Riboflavin 3’,4’-Diphosphate, is a chemical compound derived from riboflavin (vitamin B2) . It plays a crucial role in cellular metabolism as an electron carrier in numerous enzymatic reactions.

Target of Action

The primary targets of Riboflavin 3’,4’-Diphosphate are enzymes involved in various metabolic pathways. As a flavinucleotide, it serves as a coenzyme for these enzymes, facilitating their function.

Mode of Action

Riboflavin 3’,4’-Diphosphate interacts with its target enzymes by binding to their active sites. This binding enables the enzymes to carry out redox reactions, where Riboflavin 3’,4’-Diphosphate acts as an electron carrier.

Biochemical Pathways

Riboflavin 3’,4’-Diphosphate is involved in numerous biochemical pathways, particularly those related to energy production. These include the citric acid cycle and the electron transport chain, where it plays a key role in the transfer of electrons.

Pharmacokinetics

Result of Action

The action of Riboflavin 3’,4’-Diphosphate at the molecular and cellular level results in the production of energy in the form of ATP. This is a critical process for the survival and function of cells.

Action Environment

The action of Riboflavin 3’,4’-Diphosphate can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain conditions such as pH and temperature can impact its stability.

特性

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDBHGNYCSWJOP-SCRDCRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Riboflavin 3',4'-diphosphate | |

CAS RN |

86108-27-2 | |

| Record name | Riboflavin 3',4'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)